molecular formula C17H12Cl2N2O6S B1674866 Lirimilast CAS No. 329306-27-6

Lirimilast

Cat. No.: B1674866
CAS No.: 329306-27-6
M. Wt: 443.3 g/mol
InChI Key: YPFLFUJKZDAXRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lirimilast involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired selectivity and potency .

Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Lirimilast undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Lirimilast has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in the study of PDE4 inhibitors and their chemical properties.

    Biology: Investigated for its effects on cellular signaling pathways and its role in modulating inflammatory responses.

    Medicine: Explored for its potential therapeutic applications in treating respiratory diseases such as asthma and COPD.

    Industry: Utilized in the development of new anti-inflammatory drugs and formulations

Mechanism of Action

Lirimilast exerts its effects by inhibiting the activity of phosphodiesterase-4 (PDE4), an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular levels of cAMP, leading to the suppression of pro-inflammatory cytokines and the reduction of inflammation. The molecular targets and pathways involved include the modulation of immune cell activity and the inhibition of inflammatory mediators .

Comparison with Similar Compounds

Uniqueness of Lirimilast: this compound is unique due to its high selectivity for PDE4 and its potent anti-inflammatory properties. It has been shown to be more effective than Cilomilast and equipotent with CDP-840 in PDE4 assays .

Properties

IUPAC Name

[3-(carbamoylamino)-2-(2,4-dichlorobenzoyl)-1-benzofuran-6-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O6S/c1-28(24,25)27-9-3-5-11-13(7-9)26-16(14(11)21-17(20)23)15(22)10-4-2-8(18)6-12(10)19/h2-7H,1H3,(H3,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFLFUJKZDAXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=C(O2)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186582
Record name Lirimilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329306-27-6
Record name Lirimilast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329306276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lirimilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIRIMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDK3KY5FCU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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